3-Oxo-4-(2-methoxyphenyl)butanoic acid
Description
3-Oxo-4-(2-methoxyphenyl)butanoic acid is a β-keto acid derivative characterized by a 2-methoxyphenyl substituent at the C4 position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors or apoptosis imaging agents . The 2-methoxy group on the phenyl ring introduces electron-donating effects, enhancing solubility via hydrogen bonding and influencing steric interactions in enzymatic or coupling reactions.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)6-9(12)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNHWFMOURNJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-Oxo-4-phenylbutanoate (C₁₁H₁₂O₃)
- Structure : Phenyl group at C4, methyl ester at C1.
- Molecular Weight : 192.21 g/mol .
- Key Properties :
- The phenyl group provides a hydrophobic core, reducing solubility compared to polar substituents like methoxy.
- Used as a precursor in β-keto acid transformations, such as decarboxylation or condensation reactions.
- Research Findings : Crystallographic studies (e.g., SHELX refinement ) confirm planar geometry around the ketone, critical for reactivity in nucleophilic additions .
Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate (C₁₁H₉F₃O₃)
- Structure : 2,4,5-Trifluorophenyl group at C3.
- Key Properties: Fluorine atoms induce strong electron-withdrawing effects, increasing electrophilicity of the ketone. Kinetic Data: High catalytic efficiency (kcat = 3908 min⁻¹) in enzymatic conversion to 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key antidiabetic intermediate .
- Applications : Preferred in high-throughput synthesis due to rapid reaction kinetics and compatibility with transaminase/esterase cascades .
4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (C₁₂H₁₄O₃)
Ethyl 3-Oxo-4-(triphenylphosphoranylidene)butyrate (C₂₄H₂₃O₃P)
- Structure : Triphenylphosphoranylidene group at C4.
- Molecular Weight : 390.42 g/mol .
- Key Properties :
Comparative Data Table
Key Research Findings and Trends
- Electronic Effects : Methoxy groups enhance solubility and hydrogen-bonding capacity compared to hydrophobic methyl or fluorine substituents .
- Reactivity : Fluorinated derivatives exhibit superior electrophilicity, enabling efficient enzymatic transformations (e.g., kcat > 3000 min⁻¹ in esterase activity) .
- Synthetic Utility : Phosphoranylidene-containing analogs are pivotal in constructing complex alkenes, leveraging their Wittig reactivity .
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